(5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid
Description
(5S,6E,8Z,11Z,14Z,17E)-5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid is a polyunsaturated oxylipin derived from marine sources, notably the red alga Rhodymenia pertusa . Structurally, it features:
- A 20-carbon chain with five double bonds (6E,8Z,11Z,14Z,17E).
- A hydroxyl group at the C5 position with S-configuration.
- A conjugated E,Z double-bond system influencing its reactivity and biological activity.
This compound belongs to the eicosanoid family, which includes signaling molecules involved in inflammation and immune responses. Its isolation from marine organisms suggests roles in ecological interactions or stress responses .
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(6Z,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-14- |
InChI Key |
FTAGQROYQYQRHF-VETVSMCYSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C=C/C(CCCC(=O)O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid typically involves the oxidation of arachidonic acid. The process can be carried out using various oxidizing agents under controlled conditions to ensure the selective formation of the desired product. Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts such as lipoxygenases.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing microbial or enzymatic systems to convert arachidonic acid into the desired hydroxy derivative. These methods are advantageous due to their specificity and efficiency, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
(5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of hydroperoxy derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and lipoxygenases.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Hydroperoxyicosa-pentaenoic acids.
Reduction: Saturated icosa-pentaenoic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Significance
Inflammation Modulation
- The compound has been shown to influence inflammatory pathways by acting as a precursor to bioactive lipid mediators. Specifically, it can modulate the synthesis of eicosanoids that are crucial in the inflammatory response .
Pain Sensitization
- Research indicates that excessive dietary intake of linoleic acid can lead to increased plasma levels of this compound, which is associated with heightened nociceptive hypersensitivity. This suggests a potential role in pain mechanisms and chronic pain conditions .
Potential Therapeutic Applications
Cardiovascular Health
- There is emerging evidence that (5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid may have cardioprotective properties. It can potentially improve endothelial function and reduce inflammation in cardiovascular diseases .
Neuroprotection
- The compound's ability to modulate inflammatory responses suggests a role in neuroprotection. It may help mitigate neuroinflammation associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Table 1: Summary of Research Findings
Mechanistic Insights
The mechanism through which (5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid exerts its effects involves several pathways:
- Cyclooxygenase Pathway : It can be converted into various eicosanoids that modulate inflammation.
- Lipoxygenase Pathway : This pathway is also crucial for generating bioactive lipids that participate in inflammatory signaling.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific receptors on cell membranes, leading to the activation of various signaling pathways. These pathways can result in the modulation of gene expression, enzyme activity, and cellular responses. The hydroxyl group plays a crucial role in its binding affinity and specificity to these receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Functional Groups
Table 1: Key Structural Differences and Bioactivities
Key Observations:
- Stereochemistry: The R vs. S configuration at C5 (e.g., vs. Target Compound) alters enzyme binding and metabolite activity .
- Functional Groups: Hydroperoxy (-OOH) derivatives like 5S-HpEPE are more reactive and serve as biosynthetic precursors, whereas hydroxy (-OH) forms are terminal metabolites .
- Double-Bond Geometry: The 17E vs. 17Z configuration (Target Compound vs. 5R isomer) affects membrane fluidity and receptor interactions .
Eicosapentaenoic Acid (EPA)
- Structure: (5Z,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoic acid .
- Role: Precursor to hydroxylated derivatives like the target compound. EPA is oxidized by COX-1/COX-2 at ~5–30% the rate of arachidonic acid, generating anti-inflammatory metabolites .
5-Lipoxygenase (5-LO) Substrates
- Example: (5Z,8Z,14Z)-Eicosatrienoic acid is metabolized by 5-LO to 5-hydroxy derivatives but cannot form leukotrienes due to missing C11 double bond .
- Implication: The target compound’s conjugated double bonds (6E,8Z,11Z,14Z,17E) may enable unique interactions with 5-LO or COX pathways.
Biological Activity
(5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid (commonly referred to as 5-HEPE) is a polyunsaturated fatty acid that belongs to the family of eicosanoids. Eicosanoids are bioactive lipids derived from arachidonic acid and other polyunsaturated fatty acids (PUFAs), playing crucial roles in various physiological processes including inflammation and cellular signaling. This article explores the biological activity of 5-HEPE based on recent research findings.
- Chemical Formula : C20H30O3
- Molecular Weight : 318.45 g/mol
- CAS Number : 83952-40-3
Anti-inflammatory Effects
Research indicates that 5-HEPE exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators in various cell types. For instance:
- Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that 5-HEPE can reduce levels of TNF-alpha and IL-6 in macrophages exposed to inflammatory stimuli .
- Mechanism of Action : The anti-inflammatory effects are thought to be mediated through the modulation of nuclear factor kappa B (NF-kB) pathways and the activation of peroxisome proliferator-activated receptors (PPARs) which regulate gene expression related to inflammation .
Role in Pain Modulation
5-HEPE has been implicated in pain modulation:
- Nociceptive Pathways : Research has shown that dietary intake of linoleic acid leads to increased plasma levels of pro-nociceptive lipid mediators including 5-HEPE. This suggests a complex role where it may contribute to pain signaling under certain conditions .
Cardiovascular Health
The compound also shows promise in cardiovascular health:
- Vasodilatory Effects : Some studies suggest that eicosanoids like 5-HEPE may enhance endothelial function and promote vasodilation through nitric oxide pathways .
Study 1: Dietary Influence on Lipid Mediators
A study conducted by researchers at European PMC examined the effects of dietary linoleic acid on plasma lipid mediators. It was found that increased linoleic acid intake led to elevated levels of 5-HEPE and other related eicosanoids, which correlated with heightened nociceptive responses in experimental models.
Study 2: Inflammation in Obesity
Another investigation focused on the relationship between obesity-induced inflammation and the levels of various eicosanoids including 5-HEPE. The results indicated that higher concentrations of this fatty acid were associated with reduced inflammatory markers in obese subjects undergoing dietary interventions aimed at reducing inflammation .
Data Table: Comparison of Eicosanoid Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
